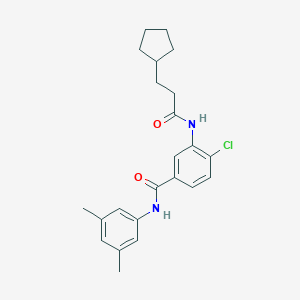![molecular formula C23H29ClN2O2 B309407 3-[(4-tert-butylbenzoyl)amino]-4-chloro-N-isopentylbenzamide](/img/structure/B309407.png)
3-[(4-tert-butylbenzoyl)amino]-4-chloro-N-isopentylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-tert-butylbenzoyl)amino]-4-chloro-N-isopentylbenzamide, commonly known as Boc-4-amino-3-chloro-N-(2-isopropyl)-benzamide, is a chemical compound that belongs to the class of benzamides. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Boc-4-amino-3-chloro-N-(2-isopropyl)-benzamide is based on its ability to bind to the active site of target proteins and enzymes, thereby inhibiting their activity. It achieves this by forming hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active site. This results in a conformational change in the protein or enzyme, which reduces its catalytic activity.
Biochemical and Physiological Effects:
Boc-4-amino-3-chloro-N-(2-isopropyl)-benzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by inhibiting the activity of CDK2 and GSK-3β, which are involved in cell cycle regulation. It has also been shown to inhibit the activity of thrombin and trypsin, which are involved in blood coagulation and digestion, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-4-amino-3-chloro-N-(2-isopropyl)-benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be stored for long periods without degradation. However, it has some limitations, such as its potential toxicity and off-target effects, which need to be taken into consideration when designing experiments.
Orientations Futures
Boc-4-amino-3-chloro-N-(2-isopropyl)-benzamide has several potential future directions for research. It can be used as a tool compound for studying the biological activity of other proteins and enzymes. It can also be modified to improve its selectivity and potency towards specific targets. Furthermore, it can be used as a starting point for developing new drugs for the treatment of various diseases, such as cancer and thrombosis.
Conclusion:
Boc-4-amino-3-chloro-N-(2-isopropyl)-benzamide is a versatile tool compound that has been widely used in scientific research. Its unique properties and potential applications make it a valuable asset for studying the biological activity of various proteins and enzymes. Further research is needed to fully explore its potential and develop new drugs based on its structure and mechanism of action.
Méthodes De Synthèse
The synthesis of Boc-4-amino-3-chloro-N-(2-isopropyl)-benzamide involves the reaction of 4-amino-3-chlorobenzoic acid with N-(tert-butoxycarbonyl)-N'-isopropylcarbodiimide (DIC) in the presence of N,N-dimethylformamide (DMF) as a solvent. The reaction is carried out at room temperature for several hours, and the product is obtained in high yield and purity.
Applications De Recherche Scientifique
Boc-4-amino-3-chloro-N-(2-isopropyl)-benzamide has been extensively used in scientific research as a tool compound for studying the biological activity of various proteins and enzymes. It has been found to be a potent inhibitor of several kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). It has also been used as a substrate for proteases, such as thrombin and trypsin, to study their activity and specificity.
Propriétés
Nom du produit |
3-[(4-tert-butylbenzoyl)amino]-4-chloro-N-isopentylbenzamide |
|---|---|
Formule moléculaire |
C23H29ClN2O2 |
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
3-[(4-tert-butylbenzoyl)amino]-4-chloro-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C23H29ClN2O2/c1-15(2)12-13-25-21(27)17-8-11-19(24)20(14-17)26-22(28)16-6-9-18(10-7-16)23(3,4)5/h6-11,14-15H,12-13H2,1-5H3,(H,25,27)(H,26,28) |
Clé InChI |
CWNKNSWKIOORSE-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canonique |
CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309324.png)
![N-(2-chlorophenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309326.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309327.png)
![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309329.png)
![Propyl 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B309331.png)
![4-{[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309332.png)
![N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309333.png)
![4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B309334.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-3,4-dichlorobenzamide](/img/structure/B309337.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-isopentylbenzamide](/img/structure/B309341.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B309342.png)
![N-(2-chlorophenyl)-4-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B309343.png)

![3-[(3-cyclopentylpropanoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B309346.png)